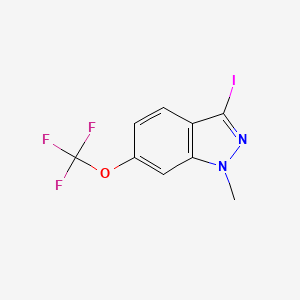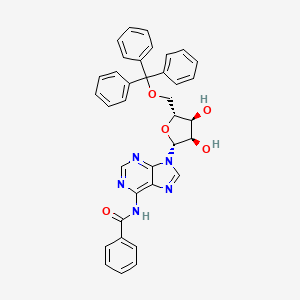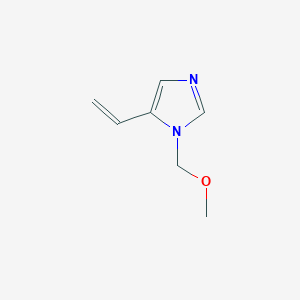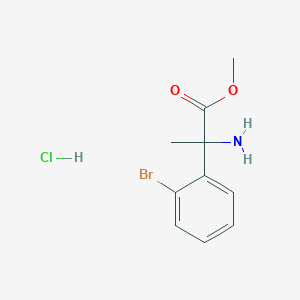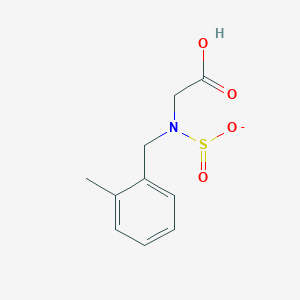
2-(N-O-Tolylmethylsulfonamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-O-Tolylmethylsulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, with a tolyl group (a methyl-substituted phenyl group) attached to the nitrogen atom of the sulfonamide.
Méthodes De Préparation
The synthesis of 2-(N-O-Tolylmethylsulfonamido)acetic acid typically involves the reaction of o-toluidine with chloromethylsulfonyl chloride to form the intermediate N-(o-tolylmethylsulfonyl)amine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(N-O-Tolylmethylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonamide and acetic acid.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(N-O-Tolylmethylsulfonamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(N-O-Tolylmethylsulfonamido)acetic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(N-O-Tolylmethylsulfonamido)acetic acid can be compared with other sulfonamides, such as:
Sulfanilamide: A simple sulfonamide with a broad spectrum of antimicrobial activity.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for the treatment of bacterial infections.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12NO4S- |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-[[carboxymethyl(sulfinato)amino]methyl]-2-methylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-2-3-5-9(8)6-11(16(14)15)7-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)/p-1 |
Clé InChI |
KKFZKLPOAJUERM-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1CN(CC(=O)O)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


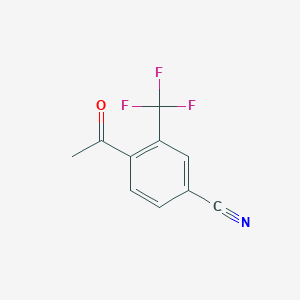
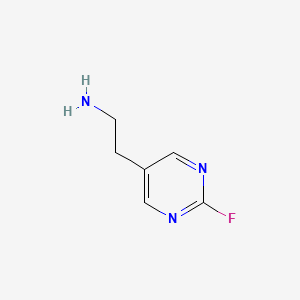
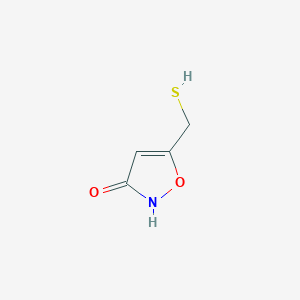

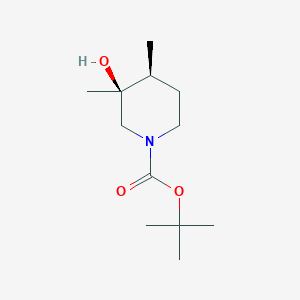
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
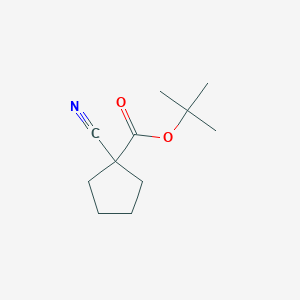
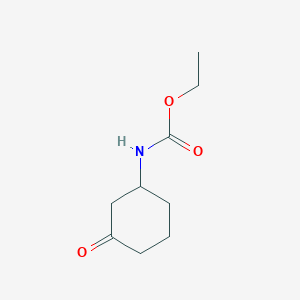

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
